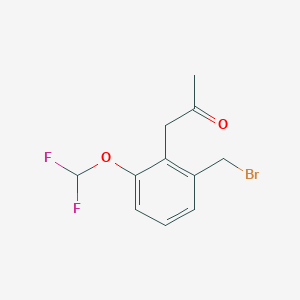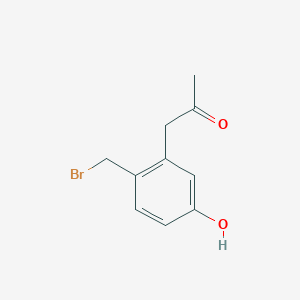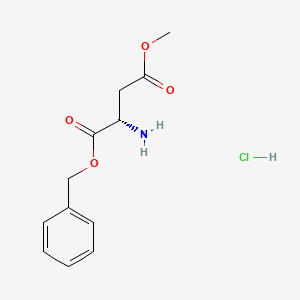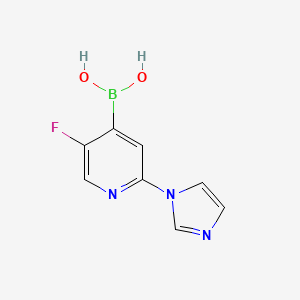![molecular formula C12H18N2 B14067090 (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a unique structural motif combining a pyrroloimidazole core with a cyclohexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a suitable imidazole precursor. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions or recyclable catalysts, is also explored to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the cyclohexyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.
Cyclohexylamine: A precursor used in the synthesis of various cyclohexyl-substituted compounds.
Pyrroloimidazole Derivatives: A class of compounds with diverse biological activities and applications.
Uniqueness
(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific structural features, which combine the properties of both the imidazole ring and the cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(7S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H18N2/c1-2-4-10(5-3-1)11-6-8-14-9-7-13-12(11)14/h7,9-11H,1-6,8H2/t11-/m0/s1 |
Clave InChI |
VQVDIMUDSUIWKM-NSHDSACASA-N |
SMILES isomérico |
C1CCC(CC1)[C@@H]2CCN3C2=NC=C3 |
SMILES canónico |
C1CCC(CC1)C2CCN3C2=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


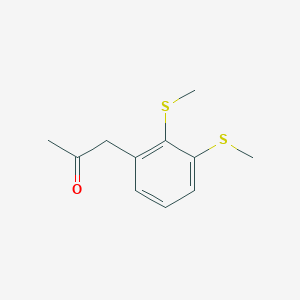


![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)



![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
